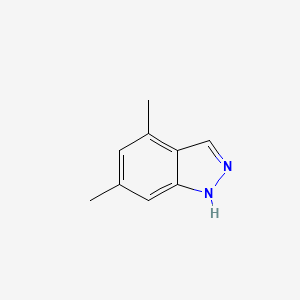

4,6-dimethyl-1H-indazole

Description

Significance of Indazole Scaffolds in Advanced Organic and Medicinal Chemistry

The indazole ring system, a bicyclic heterocycle composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring, is a cornerstone in the development of therapeutic agents and advanced organic materials. researchgate.netnih.gov Its structural versatility and unique chemical properties make it a "privileged scaffold" in medicinal chemistry. researchgate.netirma-international.org Indazoles exist in two main tautomeric forms, 1H-indazole and 2H-indazole, with the 1H form being the more thermodynamically stable and predominant isomer. nih.govjmchemsci.com This structural feature, along with the ability to be substituted at various positions, allows for the fine-tuning of a molecule's physicochemical properties, such as binding affinity, metabolic stability, and pharmacokinetic profiles. researchgate.net

The significance of the indazole core is underscored by its presence in a variety of marketed drugs. researchgate.netpnrjournal.com For instance, Benzydamine is utilized for its anti-inflammatory properties, while Granisetron serves as a 5-HT3 receptor antagonist to combat nausea and vomiting in cancer patients undergoing chemotherapy. pnrjournal.com Furthermore, several tyrosine kinase inhibitors, including Axitinib and Pazopanib, feature the indazole moiety and are crucial in the treatment of cancers like renal cell carcinoma. pnrjournal.com The broad spectrum of biological activities associated with indazole derivatives includes anti-tumor, anti-inflammatory, anti-HIV, antibacterial, and antifungal properties. nih.gov

Overview of the Research Landscape for Substituted 1H-Indazoles

The field of substituted 1H-indazoles is a dynamic and rapidly expanding area of research. nih.gov Scientists are continuously developing novel synthetic methodologies to access a diverse range of indazole derivatives with varied substitution patterns. nih.govorganic-chemistry.org These methods include classical approaches as well as modern catalytic systems, such as palladium-catalyzed cross-coupling reactions, which have enabled the efficient construction of complex indazole-containing molecules. nih.gov

Research into substituted 1H-indazoles is not limited to their medicinal applications. These compounds are also investigated for their utility in materials science, where their unique electronic and optical properties can be harnessed. evitachem.com The ability to introduce different functional groups onto the indazole ring allows for the creation of tailored molecules for specific applications. For example, substitutions at the C3, C5, and N1 positions have been extensively explored to modulate the biological activity and physical characteristics of the resulting compounds. nih.govnih.gov Aromatic ring substitutions at the C-5 position, in particular, have garnered significant attention for discovering highly active and selective kinase inhibitors. nih.gov

Specific Research Focus on 4,6-Dimethyl-1H-Indazole within the Indazole Class

Within the extensive family of indazole derivatives, this compound (CAS No: 43120-31-6) has carved out its own niche in chemical research. The methyl groups at the 4- and 6-positions of the indazole scaffold are not merely passive substituents. They exert distinct electronic and steric effects that influence the molecule's reactivity and biological interactions. The electron-donating nature of the methyl groups can impact the aromatic system and modulate the reactivity at other positions on the ring.

While research on this compound is more specific than that on the broader indazole class, it serves as a crucial building block in the synthesis of more complex molecules. evitachem.com For example, it is a precursor for compounds like 3-bromo-4,6-dimethyl-1H-indazole, which is then used to create a variety of derivatives for biological evaluation. evitachem.com The study of such specifically substituted indazoles is vital for understanding structure-activity relationships (SAR), where even small changes in the substitution pattern can lead to significant differences in biological efficacy. Research has shown that derivatives of this compound are being investigated for their potential as antimicrobial and antitumor agents. jmchemsci.com

Below is a data table summarizing key information about this compound and a related derivative.

| Property | This compound | 3-Bromo-4,6-dimethyl-1H-indazole |

| CAS Number | 43120-31-6 | Not explicitly stated in the provided context |

| Molecular Formula | C₉H₁₀N₂ | C₉H₉BrN₂ |

| Molecular Weight | 146.19 g/mol | Approximately 224.09 g/mol |

| Key Research Area | Building block for synthesis | Precursor for pharmaceuticals |

| Reported Activities of Derivatives | Antimicrobial, Antitumor | Not explicitly stated in the provided context |

Structure

3D Structure

Properties

IUPAC Name |

4,6-dimethyl-1H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2/c1-6-3-7(2)8-5-10-11-9(8)4-6/h3-5H,1-2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLOIRKZANCKXOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C=NNC2=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20578493 | |

| Record name | 4,6-Dimethyl-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20578493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

43120-31-6 | |

| Record name | 4,6-Dimethyl-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20578493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4,6 Dimethyl 1h Indazole and Its Derivatives

Direct Synthesis Strategies for the 4,6-Dimethyl-1H-Indazole Core

Direct synthesis strategies involve the construction of the indazole ring from acyclic or monocyclic precursors. These methods often rely on classical cyclization reactions that have been refined over the years for improved efficiency and substrate scope.

Cyclization Reactions for Indazole Ring Formation

Cyclization reactions are a cornerstone of heterocyclic synthesis, and the formation of the indazole ring is no exception. These reactions typically involve the formation of one or two nitrogen-carbon or nitrogen-nitrogen bonds to close the five-membered pyrazole (B372694) ring onto a benzene (B151609) ring.

A common and effective method for the synthesis of tetrahydro-indazole derivatives, which can be subsequently aromatized to form indazoles, involves the reaction of substituted cyclohexanone (B45756) derivatives with hydrazine (B178648). jmchemsci.com Specifically, cyclohexanones bearing a 1,3-dicarbonyl moiety are key starting materials. jmchemsci.com The reaction with hydrazine hydrate (B1144303), often in the presence of an acid catalyst and a polar solvent like methanol, leads to the formation of the fused ring system. jmchemsci.com

This approach has been utilized in the synthesis of various multi-substituted 4,5,6,7-tetrahydro-1H-indazole derivatives. jmchemsci.com For instance, the treatment of multi-substituted cyclohexanone derivatives with hydrazine hydrate in a methanolic solution with an acid catalyst has been shown to produce the corresponding tetrahydro-1H-indazole derivatives. jmchemsci.com The resulting tetrahydro-indazoles can then be subjected to oxidation to yield the fully aromatic this compound. While specific yields for the direct synthesis of this compound via this route are reported as moderate to good, a 65% yield has been achieved in some reported cases for related derivatives.

| Starting Material | Reagents | Product | Yield | Reference |

| Substituted Cyclohexanone with 1,3-dicarbonyl moiety | Hydrazine hydrate, Acid (e.g., H+) | Multi-substituted 4,5,6,7-tetrahydro-1H-indazole derivative | Moderate to Good | jmchemsci.com |

| Cyclohexanone derivative | Hydrazine hydrate, Methanol | Tetrahydro-indazole derivative | 65% (for related derivatives) |

A catalyst-free and solvent-free approach for the synthesis of 2H-indazoles involves the reaction of 2-azidobenzaldehydes with various primary amines. gjesr.comosi.lvresearchgate.net This method proceeds through the in-situ formation of an imine intermediate, followed by an intramolecular cyclization to form the indazole ring. gjesr.com The reaction is advantageous due to its operational simplicity and environmentally friendly conditions, often requiring only mild heating or ambient temperature. gjesr.com

The scope of this reaction is broad, accommodating aromatic, heteroaromatic, aliphatic, and benzylic amines, leading to a wide range of 2H-indazoles in excellent yields, often between 86% and 97%. researchgate.net To obtain the this compound, a correspondingly substituted 2-azidobenzaldehyde (B97285) would be required as the starting material.

| Starting Material | Reagents | Conditions | Product | Yield | Reference |

| 2-Azidobenzaldehyde | Primary Amine (aromatic, heteroaromatic, aliphatic, benzylic) | Neat, 110°C, Microwave (50-60 min) | 2-Substituted-2H-indazole | Excellent (86-97%) | researchgate.net |

| 2-Azidobenzaldehyde | Primary Amine | Ambient temperature or mild heating | 2-Substituted-2H-indazole | Not specified | gjesr.com |

The intramolecular amination of ortho-haloarylhydrazones presents another significant pathway to the indazole core. nih.govnih.gov This method can be promoted by metals such as palladium or copper, or in some cases, can proceed under metal-free conditions. nih.gov The starting ortho-haloarylhydrazones are typically prepared by the condensation of an ortho-haloarylaldehyde or ketone with a hydrazine. nih.govnih.gov

While ortho-bromo derivatives often provide better yields, the use of more commercially available and less expensive ortho-chloroarylhydrazones is also a focus of research. nih.gov Copper-catalyzed procedures using CuI, a base like KOH, and a ligand such as 1,10-phenanthroline (B135089) in a solvent like DMF at elevated temperatures have been developed for the synthesis of N-phenyl- and N-thiazolyl-1H-indazoles from ortho-chlorinated arylhydrazones, with yields ranging from 10-70%. nih.gov A silver(I)-mediated intramolecular oxidative C-H amination of arylhydrazones has also been described as an efficient method for constructing a variety of 1H-indazoles. nih.govacs.orgacs.org

| Starting Material | Reagents/Catalyst | Conditions | Product | Yield | Reference |

| o-Chlorinated arylhydrazone | CuI, KOH, 1,10-phenanthroline | DMF, 120°C, 12-48 h | N-Phenyl- or N-Thiazolyl-1H-indazole | 10-70% | nih.gov |

| Arylhydrazone | AgNTf₂, Cu(OAc)₂ | 1,2-dichloroethane, 80°C, 24 h | 3-Substituted 1H-indazole | Good to Excellent | nih.govacs.org |

Transition Metal-Catalyzed Approaches

Transition metal catalysis has revolutionized organic synthesis, and the construction of indazoles has greatly benefited from these advancements. Copper-catalyzed reactions, in particular, have emerged as powerful tools for the formation of the indazole ring system.

Copper(I)-Mediated Ullman-Type Coupling Reactions

Ullmann-type coupling reactions, traditionally referring to copper-promoted C-C bond formation, have been adapted for the synthesis of N-heterocycles. nih.govresearchgate.netmdpi.com In the context of indazole synthesis, intramolecular Ullmann-type C-N bond formation is a key strategy. nih.govresearchgate.netbohrium.com This approach often involves the coupling of a hydrazine moiety with an aryl halide within the same molecule. nih.gov

A well-established procedure utilizes a copper(I) source, such as CuI, in the presence of a ligand like 1,10-phenanthroline and a base such as Cs₂CO₃ in a solvent like DMF. nih.govresearchgate.net This methodology has been successfully applied to the intramolecular coupling of N-H bonds of hydrazines to an iodo-substituted carbon atom on an aromatic ring, leading to the formation of the five-membered indazole nucleus in high yields. nih.gov One-pot syntheses of 2,3-dihydro-1H-indazoles have also been developed using a copper(I)-mediated approach, providing moderate to good yields (55-72%). researchgate.net For the synthesis of this compound, an appropriately substituted ortho-haloaryl precursor would be necessary.

| Starting Material | Reagents/Catalyst | Conditions | Product | Yield | Reference |

| bis-BOC protected hydrazine linked to an aryl iodide | CuI, 1,10-phenanthroline, Cs₂CO₃ | DMF | bis-BOC protected indazole | High | nih.gov |

| ortho-iodo benzylbromides | bis-BOC protected hydrazine, CuI, 1,10-phenanthroline, Cs₂CO₃ | DMF (one-pot) | 2,3-Dihydro-1H-indazole derivative | 55-72% | researchgate.net |

Transition Metal-Catalyzed Approaches

Copper(II)-Catalyzed N–N Bond Formation utilizing Oxygen as Terminal Oxidant

A significant advancement in indazole synthesis involves the formation of the crucial N–N bond through copper-catalyzed oxidative coupling. This method often utilizes molecular oxygen as the ultimate, environmentally benign oxidant. rsc.orgsci-hub.se The process typically begins with the synthesis of an ortho-aminoaryl N-H ketimine intermediate, which is generated by the addition of an organometallic reagent (like a Grignard or organolithium species) to a readily available ortho-aminobenzonitrile. sci-hub.sethieme-connect.com This ketimine precursor then undergoes an intramolecular N–N bond formation catalyzed by a copper(II) salt, such as copper(II) acetate (B1210297) (Cu(OAc)₂), in the presence of oxygen. thieme-connect.com

This strategy is advantageous as it starts from accessible primary amines, allowing for a wide range of substituents on the N1 position of the resulting indazole. thieme-connect.com The reaction tolerates various functional groups, including aryl and alkyl substituents at both the N1 and C3 positions, as well as halogen atoms on the benzene ring. thieme-connect.com The use of an inexpensive and abundant metal catalyst like copper, paired with air or pure oxygen as the oxidant, makes this an atom-economical and practical approach. rsc.orgsci-hub.se One reported protocol successfully synthesized 1H-indazoles on a gram scale using 20 mol% of Cu(OAc)₂ in DMSO at 85°C under an oxygen atmosphere. thieme-connect.com

In some cases, this copper-catalyzed N-N bond formation can be part of a one-pot cascade reaction. For instance, a sequence involving a copper-catalyzed C(sp²)–H ortho-hydroxylation followed by the N–N bond formation has been developed to produce 1-(ortho-hydroxyaryl)-1H-indazoles directly from ortho-arylamino N–H ketimine species. sci-hub.se

Palladium-Mediated Oxidative Benzannulation

Palladium catalysis offers a powerful method for constructing the benzene ring portion of the indazole system through oxidative benzannulation. nih.govacs.org In this approach, readily available pyrazoles are reacted with internal alkynes in the presence of a palladium catalyst, such as palladium(II) acetate (Pd(OAc)₂), and a stoichiometric oxidant, typically copper(II) acetate monohydrate (Cu(OAc)₂·H₂O). acs.orgmdpi.com This convergent strategy allows for the construction of indazoles with various substituents on the newly formed benzene ring, dictated by the choice of alkyne. nih.govacs.org

To improve regioselectivity, 4-bromopyrazoles can be employed. acs.orgresearchgate.net The bromine atom facilitates oxidative addition at the C4 position of the pyrazole ring. researchgate.net This variation can be more efficient for certain substrates compared to the direct C-H activation approach. acs.org The use of pyrazoles as starting materials instead of more complex benzenoid compounds represents a novel and efficient route to the indazole core. nih.govacs.org This methodology has also been successfully applied to other diazoles, such as imidazoles, to yield the corresponding benzimidazoles. acs.org

Rhodium-Catalyzed C–H Activation and C–N/N–N Coupling

Rhodium catalysts have enabled the synthesis of 1H-indazoles through sophisticated C–H activation and subsequent C–N/N–N bond-forming cascades. nih.govacs.org These reactions offer high efficiency and functional group tolerance under redox-neutral conditions. nih.govsnnu.edu.cn One prominent strategy involves the coupling of imidate esters with nitrosobenzenes, utilizing a synergistic rhodium/copper catalytic system. nih.govsnnu.edu.cn A proposed mechanism suggests the reaction initiates with C–H activation by the Rh(III) catalyst to form a rhodacycle intermediate. snnu.edu.cn This is followed by migratory insertion into the N=O group of the nitrosobenzene, protonolysis, and subsequent copper-mediated N-N bond formation via dehydration and reductive elimination. snnu.edu.cn

Another rhodium-catalyzed approach involves the formal [4+1] annulation of azobenzenes with aldehydes. acs.org Here, the rhodium(III) catalyst activates an ortho C–H bond of the azobenzene, which then adds across the aldehyde. The azo moiety acts as an internal nucleophile, trapping the initial adduct and leading to the indazole product after cyclization and aromatization. acs.org This method is compatible with a broad range of aldehydes and azobenzenes, providing access to a diverse library of N-aryl-2H-indazoles. acs.org

The versatility of rhodium catalysis is further demonstrated in the synthesis of 1H-indazoles from aldehyde phenylhydrazones via a double C-H activation and C-H/C-H cross-coupling process. mdpi.com These advanced catalytic cycles provide atom-economical and regioselective pathways to functionalized indazoles from simple starting materials. mdpi.com

| Catalyst System | Starting Materials | Reaction Type | Key Features | Reference(s) |

| [CpRhCl₂]₂ / Cu(OAc)₂ | Imidates + Nitrosobenzenes | C-H Activation, C-N/N-N Coupling | Redox-neutral, high functional group tolerance | nih.gov, snnu.edu.cn |

| [CpRhCl₂]₂ / AgSbF₆ | Azobenzenes + Aldehydes | C-H Activation, [4+1] Annulation | One-step, highly functional group-compatible | acs.org |

| Rh(III) | Aldehyde Phenylhydrazones | Double C-H Activation | Tolerates a range of functional groups | mdpi.com |

Silver(I)-Mediated Intramolecular Oxidative C–H Amination

Silver(I) salts can mediate the intramolecular oxidative C–H amination of α-ketoester-derived hydrazones to form the 1H-indazole ring. nih.govbohrium.comacs.org This method has proven particularly effective for synthesizing a variety of 3-substituted indazoles, which can be challenging to access through other C-H amination techniques. nih.govnih.gov The reaction proceeds efficiently, accommodating a wide array of functional groups at the 3-position, including amides, ketones, esters, and even trifluoromethyl groups. nih.govacs.org

The choice of the silver(I) oxidant and its counter-anion is critical for the reaction's success, with elevated temperatures often leading to excellent yields. bohrium.com Mechanistic studies suggest that the reaction does not proceed through a simple catalytic cycle with a terminal oxidant but rather via a single electron transfer (SET) process mediated by the stoichiometric Ag(I) oxidant. nih.govbohrium.com This outer-sphere electron transfer mechanism distinguishes it from many other metal-catalyzed C-H functionalization reactions. nih.gov The scope of the reaction is broad, tolerating both electron-donating and a wide range of other functional groups on the aryl portion of the hydrazone. bohrium.com

| Substrate Type | Key Reagent | Reaction Type | Key Outcome | Reference(s) |

| α-ketoester-derived hydrazones | Silver(I) Salt (e.g., Ag₂CO₃, AgOAc) | Intramolecular Oxidative C-H Amination | Efficient synthesis of diverse 3-substituted 1H-indazoles | nih.gov, bohrium.com, acs.org |

Metal-Free Cyclization and Annulation Protocols

While metal-catalyzed methods are prevalent, several metal-free strategies for indazole synthesis have been developed, offering advantages in terms of cost and potential metal contamination in the final products. rsc.orgresearchgate.net One such method involves a one-pot reaction of easily accessible 2-aminophenones with hydroxylamine (B1172632) derivatives. researchgate.netorganic-chemistry.org This approach is operationally simple, mild, and insensitive to air and moisture, demonstrating broad functional group tolerance and scalability to the gram level. researchgate.net

Another notable metal-free approach is the BF₃·OEt₂ mediated sequential multiple annulation cascade (SMAC). This protocol allows for the synthesis of complex, fused heterocyclic systems incorporating an indazole ring through a cascade of reactions, including 2H-indazole formation, in a one-pot fashion. rsc.org Additionally, cascade N-N bond forming reactions have been developed for the synthesis of indazole acetic acid scaffolds from 3-amino-3-(2-nitroaryl)propanoic acids under basic, transition-metal-free conditions. diva-portal.org These methods highlight the power of cascade reactions to build molecular complexity from simple precursors without the need for transition metal catalysts. rsc.orgdiva-portal.org

Regioselective Functionalization of the this compound Nucleus

The indazole ring possesses two nitrogen atoms (N1 and N2) that can be functionalized, most commonly through alkylation or acylation. However, the direct functionalization of an N-unsubstituted indazole often yields a mixture of N1 and N2 isomers, making regioselective synthesis a significant challenge. nih.govbeilstein-journals.orgnih.gov The regiochemical outcome is influenced by a combination of steric and electronic factors of the indazole ring substituents, as well as reaction conditions such as the choice of base, solvent, and electrophile. nih.govbeilstein-journals.org

N-Alkylation and N-Acylation Strategies for N1 and N2 Positions

Controlling the site of N-alkylation is crucial for drug development, as the N1- and N2-substituted isomers can have distinct biological activities. nih.gov Generally, the 1H-indazole tautomer is considered more thermodynamically stable than the 2H-tautomer. nih.govbeilstein-journals.org This thermodynamic preference can be exploited to favor the N1-substituted product. For instance, N-acylation is suggested to predominantly yield the N1 isomer through the isomerization of the initially formed, kinetically favored N2-acylindazole to the more stable N1 regioisomer. nih.govbeilstein-journals.org

For N-alkylation, the reaction conditions play a pivotal role. A systematic study demonstrated that the combination of sodium hydride (NaH) as the base in tetrahydrofuran (B95107) (THF) solvent provides a promising system for achieving high N1 selectivity. nih.govbeilstein-journals.org This protocol showed excellent N1 regioselectivity (>99%) for indazoles with C3 substituents like carboxymethyl, tert-butyl, and carboxamide. nih.govbeilstein-journals.org Conversely, strong electron-withdrawing groups at the C7 position, such as -NO₂ or -CO₂Me, can steer the alkylation to the N2 position with high selectivity. nih.govbeilstein-journals.org The choice of the alkylating agent is also important, with the NaH/THF system tolerating various primary alkyl halides and secondary alkyl tosylates while maintaining high N1 regioselectivity. nih.gov

Other conditions can favor the N2 isomer. The use of trialkyl orthoformates, for example, has been reported to achieve regioselective synthesis of 2-alkyl-2H-indazoles. connectjournals.com The mechanism is proposed to involve the thermodynamically controlled formation of a 1-(dialkoxymethyl)-1H-indazole intermediate, which then undergoes an intramolecular rearrangement to the N2-alkyl product. connectjournals.com

The table below summarizes the influence of various factors on the regioselectivity of indazole N-alkylation.

| Factor | Condition favoring N1-Alkylation | Condition favoring N2-Alkylation | Reference(s) |

| Base/Solvent | NaH in THF | Trialkyl orthoformate; sometimes specific base/solvent combinations like NaHMDS in DMSO | nih.gov, beilstein-journals.org, connectjournals.com |

| Ring Substituents | Sterically bulky groups at C7; certain groups at C3 (e.g., -COMe, -tBu) | Electron-withdrawing groups at C7 (e.g., -NO₂, -CO₂Me) | nih.gov, beilstein-journals.org |

| Reaction Control | Thermodynamic control (equilibration to the more stable isomer) | Kinetic control (reaction at the more nucleophilic N2) | nih.gov, connectjournals.com |

C-H Functionalization at Peripheral Positions (e.g., C3)

The direct functionalization of carbon-hydrogen (C-H) bonds on the indazole scaffold represents a powerful and atom-economical strategy for creating structural diversity. The C3 position of the indazole ring is a key site for such modifications, which are crucial for developing new pharmaceutical candidates. chim.it

Transition-metal catalysis is a cornerstone of C-H functionalization. researchgate.net A variety of methods have been developed for the regioselective functionalization of the C3 position. Halogenation, particularly iodination and bromination, serves as a common entry point for further modifications like cross-coupling reactions. chim.it For instance, N-unprotected indazoles can be effectively iodinated at the C3 position using iodine (I₂) under basic conditions, such as with potassium hydroxide (B78521) (KOH) in a polar solvent like DMF. chim.it

Direct arylation at the C3 position has also been achieved using palladium catalysis. One efficient method involves the use of palladium(II) acetate (Pd(OAc)₂) with triphenylphosphine (B44618) (PPh₃) as a ligand in water, which acts as a green solvent. mdpi.com This approach allows for the coupling of various aryl halides with the indazole core. mdpi.com

Another significant C-H functionalization method is borylation. Iridium-catalyzed C-H borylation of N-protected indazoles occurs selectively at the C3 position. researchgate.net The resulting boronate esters are versatile intermediates that can be used in subsequent cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce a wide range of substituents. researchgate.net This method is valued for its functional group tolerance, enabling the synthesis of multiply substituted indazoles. researchgate.net

The table below summarizes various catalytic systems employed for the C-H functionalization at the C3 position of the indazole ring.

| Reaction Type | Catalyst/Reagents | Substrate | Product | Yield | Reference |

| Iodination | I₂ / KOH / DMF | 6-Bromoindazole | 6-Bromo-3-iodoindazole | Good | chim.it |

| Arylation | Pd(OAc)₂ / PPh₃ / Water | 1-Methyl-1H-indazole | 3-Aryl-1-methyl-1H-indazole | Moderate to Good | mdpi.com |

| Borylation | [Ir(OMe)(COD)]₂ / dtbpy | N-Protected Indazole | N-Protected 3-Borylindazole | High | researchgate.net |

| Arylation (via Zincation) | TMP₂Zn / Pd Pre-catalyst | N-SEM Protected Indazole | N-SEM Protected 3-Arylindazole | High | chim.it |

Table 1: Catalytic Systems for C3-Functionalization of Indazoles.

Derivatization via Substitution Reactions (e.g., at C6-amino group if present in derivatives)

Derivatives of this compound featuring an amino group, particularly at the C6 position, are valuable precursors for creating diverse compound libraries. These derivatives are typically synthesized from a corresponding nitro-indazole.

The synthesis begins with the methylation of a 6-nitroindazole (B21905) derivative, which can yield two isomers: a major N¹-alkylindazole and a minor N²-alkylindazole. nih.gov Following separation, the nitro group of the desired isomer is reduced to an amino group. This reduction is commonly carried out using hydrogen gas with a palladium on carbon (Pd/C) catalyst, affording the 6-aminoindazole derivative. nih.gov

The resulting C6-amino group is a versatile handle for a variety of substitution reactions. A prominent method for its derivatization is reductive amination. nih.gov In this reaction, the 6-aminoindazole is treated with an aldehyde or a ketone in the presence of a mild reducing agent like sodium cyanoborohydride (NaBH₃CN). This process forms a new secondary amine, effectively attaching a new substituent to the C6 position of the indazole core. nih.gov Alternatively, the amino group can be acylated using reagents like acetic anhydride (B1165640) under basic conditions to form acetamide (B32628) derivatives. nih.gov

The table below provides examples of derivatives synthesized from a 6-aminoindazole precursor.

| Precursor | Reagent | Reaction Type | Product | Reference |

| 1,3-Dimethyl-1H-indazol-6-amine | 4-Fluorobenzaldehyde / NaBH₃CN | Reductive Amination | N-(4-Fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine | nih.gov |

| 1,3-Dimethyl-1H-indazol-6-amine | Acetic Anhydride | Acylation | N-(1,3-Dimethyl-1H-indazol-6-yl)acetamide | nih.gov |

Table 2: Derivatization of 6-Aminoindazoles.

Convergent and Divergent Synthetic Pathways to Complex this compound Scaffolds

The construction of complex molecules bearing the this compound scaffold can be approached through either convergent or divergent synthetic strategies, allowing for efficient and flexible access to a wide range of structures.

Convergent Synthesis involves the independent synthesis of different fragments of a target molecule, which are then joined together in the final stages. This approach is highly efficient for creating complex structures and is beneficial for large-scale manufacturing by reducing the number of linear steps. nih.govacs.org A notable example is the synthesis of the antiviral drug Ensitrelvir, which contains a complex indazole moiety. nih.govacs.org In this strategy, the indazole fragment, a central triazinone core, and a third aromatic component are synthesized separately. nih.govacs.org The final molecule is assembled through sequential coupling of these pre-synthesized fragments, demonstrating a highly rational and effective convergent pathway. nih.govacs.org

Divergent Synthesis , in contrast, starts from a common intermediate that is guided down different reaction pathways to yield structurally distinct products by changing reaction conditions or reagents. researchgate.netbeilstein-journals.org This strategy is powerful for rapidly generating a library of related but different compounds from a single starting point. For example, intramolecular C-H amination of hydrazone substrates can be directed to produce either 1H-indazoles or 1H-pyrazoles. researchgate.net By using molecular iodine as an oxidant in the presence of potassium iodide, diaryl ketone hydrazones undergo aryl C-H amination to form 1H-indazoles. researchgate.net Under similar conditions, alkyl ketone hydrazones are transformed into 1H-pyrazoles through sp³ C-H amination. researchgate.net This demonstrates how the choice of substrate can diverge the reaction outcome from a common mechanistic manifold. researchgate.net

Advanced Spectroscopic Characterization and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 4,6-dimethyl-1H-indazole in solution. By analyzing the magnetic properties of its atomic nuclei, detailed information about the molecular structure can be obtained.

Multi-Nuclear NMR Analysis (¹H, ¹³C, ¹⁴N, ¹⁵N) for Positional Assignment and Tautomerism Elucidation

Multi-nuclear NMR studies are crucial for definitively assigning the positions of atoms within the this compound molecule and for understanding the tautomeric equilibrium between the 1H- and 2H- forms. nih.govcsic.esbohrium.comjmchemsci.com Indazoles can exist in these two tautomeric forms, with the 1H-tautomer generally being more thermodynamically stable. nih.govjmchemsci.com

¹H NMR: The proton NMR spectrum provides characteristic signals for the methyl and aromatic protons. The methyl groups at positions 4 and 6 typically appear as singlets in the range of δ 2.6–2.7 ppm. The aromatic protons give rise to signals in the δ 7.7–8.5 ppm region, and their specific chemical shifts and coupling patterns help confirm the substitution pattern.

¹³C NMR: Carbon-13 NMR spectroscopy is particularly useful in distinguishing between the 1H and 2H tautomers. The chemical shift of the carbon atoms, especially C3, differs significantly between the two forms. For 1H-indazoles, the C3 signal typically appears around 132-133 ppm, whereas for 2H-indazoles, it is found further upfield at approximately 123-124 ppm. jmchemsci.com

¹⁴N and ¹⁵N NMR: Nitrogen NMR, particularly ¹⁵N NMR, is a powerful tool for elucidating the electronic structure and tautomeric state of indazoles. csic.esresearchgate.net The chemical shifts of the nitrogen atoms are highly sensitive to their chemical environment. There is a substantial difference in nitrogen shielding, often exceeding 20 ppm, between the benzenoid-like (1H) and quinonoid-like (2H) structures. researchgate.net This significant difference allows for unambiguous determination of the predominant tautomer in solution. researchgate.netnih.gov

Tautomerism Elucidation: The combination of ¹H, ¹³C, and ¹⁵N NMR data provides conclusive evidence for the predominance of the 1H-tautomer for indazole and its derivatives in solution. researchgate.netcdnsciencepub.com The observed chemical shifts are consistent with the thermodynamically more stable benzenoid structure of the 1H-indazole form. nih.gov

Interactive Data Table: Representative NMR Data for Indazole Derivatives

| Nucleus | Chemical Shift Range (ppm) | Remarks |

| ¹H | 2.6 - 2.7 | Methyl group protons at C4 and C6 |

| 7.7 - 8.5 | Aromatic protons | |

| ¹³C | ~133 | C3 in 1H-tautomer |

| ~123 | C3 in 2H-tautomer | |

| ¹⁵N | Large variation | Distinguishes between 1H and 2H tautomers |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons in the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms, allowing for the straightforward assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for establishing long-range (2-3 bond) correlations between protons and carbons. This technique is instrumental in confirming the connectivity of the entire molecule, including the positions of the methyl groups and the fusion of the pyrazole (B372694) and benzene (B151609) rings. For instance, correlations between the methyl protons and the quaternary carbons of the aromatic ring would confirm their positions. bohrium.com

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is particularly important for differentiating between N1 and N2 substituted isomers in derivatives of this compound. bohrium.com It detects through-space interactions between protons that are close to each other, providing definitive proof of regiochemistry. bohrium.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns. nih.govresearchgate.netmdpi.com For this compound, high-resolution mass spectrometry (HRMS) can confirm its molecular formula (C₉H₁₀N₂) by providing a highly accurate mass measurement.

Under electron ionization (EI), a hard ionization technique, the molecule undergoes fragmentation, which can lead to a relatively small or even unobservable molecular ion peak. acdlabs.com However, the resulting fragmentation pattern is often characteristic of the compound's structure. For indazole derivatives, common fragmentation pathways involve the loss of small molecules or radicals. For example, in the mass spectrum of some indazole derivatives, fragment ions corresponding to the acylium-indazole ion and the methylidene-indazolium ion confirm the presence of the indazole core. researchgate.netresearchgate.net

Interactive Data Table: Key Mass Spectrometry Data for this compound

| Technique | Information Provided | Expected m/z for [M]⁺ |

| HRMS | Exact mass and molecular formula confirmation | 146.0844 |

| EI-MS | Fragmentation pattern for structural elucidation | 146 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. nih.govresearchgate.netmdpi.com In the IR spectrum of this compound, characteristic absorption bands are expected for the N-H and C-H bonds, as well as for the aromatic ring system.

N-H Stretching: A notable band around 3300 cm⁻¹ is indicative of the N-H stretching vibration of the indazole ring. The absence of this band in N-substituted derivatives confirms the substitution on the nitrogen atom. mdpi.com

Aromatic C-H Stretching: Absorption bands in the region of 3000-3100 cm⁻¹ are characteristic of the C-H stretching vibrations of the aromatic ring.

C=N and C=C Stretching: The stretching vibrations of the C=N and C=C bonds within the heterocyclic and benzene rings typically appear in the 1500-1600 cm⁻¹ region.

C-H Bending: Out-of-plane C-H bending vibrations in the fingerprint region (below 1000 cm⁻¹) can provide further information about the substitution pattern on the aromatic ring.

Interactive Data Table: Characteristic IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Vibration Type |

| N-H | ~3300 | Stretching |

| Aromatic C-H | 3000 - 3100 | Stretching |

| C=N / C=C | 1500 - 1600 | Stretching |

X-ray Crystallography for Solid-State Structural Determination of this compound Derivatives

Studies on derivatives of 1H-indazole have shown that these molecules often form dimers or other supramolecular assemblies in the solid state through intermolecular hydrogen bonds, typically involving the N-H group and a nitrogen atom of an adjacent molecule. csic.esacs.orgnih.gov For instance, the crystal structure of (1H-indazol-1-yl)methanol derivatives reveals the formation of dimers through O-H···N hydrogen bonds. acs.orgnih.gov The analysis of the crystal structure of derivatives of this compound would provide invaluable information on intermolecular interactions, such as hydrogen bonding and π-stacking, which govern the crystal packing. imist.ma

Theoretical and Computational Studies of 4,6 Dimethyl 1h Indazole

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to elucidating the electronic characteristics and predicting the reactivity of 4,6-dimethyl-1H-indazole. These methods, varying in computational cost and accuracy, provide a detailed picture of the molecule's behavior at an atomic level.

Density Functional Theory (DFT) has become a standard and widely used method for studying indazole systems due to its favorable balance of accuracy and computational efficiency. The B3LYP (Becke, three-parameter, Lee–Yang–Parr) functional is frequently paired with Pople-style basis sets, such as 6-31G** and the more extensive 6-311++G(d,p), to investigate various molecular properties. acs.orgnih.govcsic.es

These calculations are instrumental in:

Geometry Optimization: Determining the most stable three-dimensional structure by finding the minimum energy conformation. Bond lengths, bond angles, and dihedral angles can be predicted with high accuracy. bohrium.com

Electronic Structure Analysis: Calculating the energies and shapes of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. bohrium.com

Reactivity Prediction: DFT calculations can model reaction mechanisms and transition states, providing insights into the regioselectivity of reactions like alkylation. csic.esbeilstein-journals.org For instance, calculations on related indazoles have been used to understand the factors governing substitution at the N1 versus the N2 position. beilstein-journals.org The gauge-independent atomic orbital (GIAO) method, when used with DFT, allows for the accurate prediction of NMR chemical shifts, which is essential for structure elucidation. acs.orgnih.govcsic.es

| Method | Basis Set | Typical Applications | Reference Examples |

|---|---|---|---|

| B3LYP | 6-31G** | Geometry Optimization, Tautomer Stability Analysis, Vibrational Frequencies | sciforum.netresearchgate.net |

| B3LYP | 6-311++G(d,p) | High-Accuracy Energy Calculations, NMR Chemical Shift Prediction (GIAO), Reaction Mechanisms | acs.orgnih.govcsic.es |

| M06-2X | 6-31+G(d,p) | Conformational Energy Analysis, Non-covalent Interactions | mdpi.com |

Ab initio methods, such as Hartree-Fock (HF), are based on first principles without the use of empirical parameters. The HF method, often used with basis sets like 6-31G* or 6-31G**, provides a foundational understanding of a molecule's electronic structure. sciforum.netresearchgate.net While generally less accurate than DFT for many applications because it does not adequately account for electron correlation, HF theory is useful for:

Initial Conformational Analysis: Identifying stable conformers of molecules before applying more computationally demanding methods. etsu.edu

Qualitative Molecular Orbital Theory: Providing a basic picture of molecular orbitals and charge distributions.

Methodological Comparison: Serving as a baseline to evaluate the performance of more advanced computational methods. semanticscholar.org

For indazole derivatives, HF calculations have been used to compare the relative stabilities of different tautomers, although they may yield different stability orders compared to DFT or experimental results. sciforum.netresearchgate.net

Semiempirical methods, such as Austin Model 1 (AM1), offer a computationally less expensive alternative to DFT and ab initio calculations. wikipedia.org These methods simplify calculations by using parameters derived from experimental data. wikipedia.orggaussian.com AM1 is particularly useful for:

Rapid Screening: Quickly optimizing the geometries of large sets of molecules or very large molecular systems. uchile.cl

Initial Structural Analysis: Providing starting geometries for higher-level calculations. etsu.edu

Studies on tetrahydro-indazolones and nitroindazole derivatives have utilized the AM1 method. researchgate.netuchile.cl However, it has been noted that for accurate energy and thermodynamic parameter calculations of indazole systems, lower-level theories like semiempirical methods may not be sufficient, and higher-level theories such as DFT are generally recommended. etsu.edu

Tautomeric Equilibria and Stability Analysis of this compound

Indazole and its derivatives exhibit annular tautomerism, existing as an equilibrium mixture of 1H- and 2H-tautomers, which differ in the position of the hydrogen atom on the pyrazole (B372694) ring nitrogen. The substituent pattern on the indazole core significantly influences the position of this equilibrium.

For the vast majority of N-unsubstituted indazoles, the 1H-tautomer is thermodynamically more stable than the 2H-tautomer. beilstein-journals.orgthieme-connect.decsic.es This preference is attributed to greater resonance stabilization in the benzenoid structure of the 1H-form compared to the quinonoid structure of the 2H-form.

Computational studies on the parent 1H-indazole molecule have quantified this stability difference. Calculations at the MP2/6-31G** level indicate the 1H-tautomer is more stable by approximately 15 kJ/mol (3.6 kcal/mol). nih.gov Similar results have been obtained with other methods. For substituted indazoles, the energy difference can vary. For example, in 4-fluoro-6-methyl-1H-indazole, the 1H form is favored by about 2.3 kcal/mol. The electron-donating methyl groups at positions 4 and 6 in this compound are expected to further stabilize the aromatic system, reinforcing the predominance of the 1H-tautomer.

| Compound | Method | More Stable Tautomer | Energy Difference (kJ/mol) | Reference |

|---|---|---|---|---|

| 1H-Indazole | MP2/6-31G** | 1H | 15.0 | nih.gov |

| 1H-Indazole | B3LYP/6-311++G(d,p) | 1H | 20.0 (for N-CH₂OH derivative) | acs.orgnih.gov |

| 4-Fluoro-6-methyl-1H-indazole | Calculation | 1H | ~9.6 (2.3 kcal/mol) | |

| 1-Methyl-1H-indazole vs 2-Methyl-2H-indazole | Thermochemical | 1-Methyl | 13.4-15.1 (3.2-3.6 kcal/mol) | thieme-connect.dejmchemsci.com |

The tautomeric equilibrium of indazoles can be influenced by the surrounding environment, particularly the solvent. While the 1H-tautomer is generally favored in both the gas phase and in solution, the choice of solvent can alter the relative populations of the tautomers. beilstein-journals.org

Polar solvents can stabilize the more polar 2H-tautomer through dipole-dipole interactions and hydrogen bonding, thereby shifting the equilibrium. For instance, a study on 3,6,6-trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one found that while the solid state consisted purely of the 2H-tautomer, a solution in deuterated dimethyl sulfoxide (B87167) (DMSO-d6) showed a mixture of both 1H and 2H forms in an approximate 45:55 ratio. researchgate.net

Computational models often incorporate solvent effects using implicit models like the Polarizable Continuum Model (PCM). nih.govcsic.es These calculations have confirmed that while water slightly reduces the energy difference between the 1H and 2H tautomers of parent indazole compared to the gas phase, the 1H form remains significantly more stable. nih.gov Therefore, for this compound, while the 1H-tautomer is expected to be overwhelmingly predominant in most conditions, highly polar solvents could slightly increase the population of the 2H-tautomer in the equilibrium mixture.

Reaction Mechanism Elucidation using Computational Methods (e.g., transition state analysis, potential energy surfaces)

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for elucidating reaction mechanisms, allowing researchers to map potential energy surfaces and analyze transition states. While specific transition state analyses for reactions involving this compound were not found, studies on the parent 1H-indazole and its derivatives provide significant insights into the methodologies used.

For instance, the mechanism of the addition of 1H-indazole and its nitro derivatives to formaldehyde (B43269) has been investigated using DFT calculations. nih.govfu-berlin.denih.govresearchgate.net These studies explore the different pathways for the reaction, considering both neutral and protonated forms of the reactants. nih.govfu-berlin.de Calculations can determine the relative stability of intermediates and the energy barriers of transition states, thereby predicting the most likely reaction pathway. In the case of the reaction between 1H-indazole and formaldehyde, theoretical calculations were essential to establish the mechanism of formation for N1-CH2OH derivatives. fu-berlin.denih.gov

Another area where computational methods are applied is in understanding the regioselectivity of alkylation reactions. The indazole ring has two potential nitrogen sites for substitution (N1 and N2), and the outcome can be influenced by reaction conditions. beilstein-journals.org DFT calculations have been employed to study the alkylation of methyl 5-bromo-1H-indazole-3-carboxylate, revealing that the relative energies of the N1 and N2 tautomers and the stability of the deprotonated intermediates are key factors. beilstein-journals.org The N1-tautomer of the parent 1H-indazole is generally found to be thermodynamically more stable than the 2H-tautomer. nih.govbeilstein-journals.org For this compound, the electron-donating nature of the two methyl groups would be expected to influence the electron density at both nitrogen atoms, thus affecting the thermodynamics and kinetics of such reactions.

A general approach to elucidating a reaction mechanism for a hypothetical reaction of this compound would involve:

Optimizing the geometries of reactants, intermediates, transition states, and products.

Calculating the energies of these species to map the potential energy surface.

Performing frequency calculations to confirm that optimized structures correspond to energy minima (for stable species) or first-order saddle points (for transition states).

Using methods like Intrinsic Reaction Coordinate (IRC) calculations to confirm that a transition state connects the correct reactant and product.

These computational techniques provide a molecular-level understanding of reaction pathways that is often inaccessible through experimental means alone.

Spectroscopic Parameter Prediction (e.g., GIAO calculations for NMR chemical shifts)

The prediction of spectroscopic parameters using quantum chemical calculations is a crucial step in structural elucidation. The Gauge-Invariant Atomic Orbital (GIAO) method is a widely used and reliable approach for calculating nuclear magnetic resonance (NMR) chemical shifts. acs.orgacs.orgconicet.gov.ar This technique has been successfully applied to a variety of indazole derivatives to support experimental assignments. fu-berlin.deacs.orgmdpi.com

The process involves calculating the absolute isotropic shielding constants (σ) for each nucleus in the molecule, typically using DFT methods like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)). nih.govacs.org These absolute shieldings are then converted into chemical shifts (δ) by referencing them against the calculated shielding of a standard compound, such as tetramethylsilane (B1202638) (TMS), using the following equation:

δsample = σTMS - σsample

For more accurate results, empirical scaling equations derived from a large dataset of known compounds can be used to correct for systematic errors. acs.orgacs.org Studies on 1H-indazole and its nitro derivatives have shown that GIAO/DFT calculations can provide an excellent basis for assigning 1H, 13C, and 15N NMR spectra, especially when distinguishing between N1 and N2 substituted isomers. nih.govacs.org

While a specific GIAO study for this compound was not identified, experimental 1H NMR data has been reported, with characteristic signals for the methyl groups and aromatic protons. A hypothetical GIAO calculation for this molecule would provide predicted chemical shifts to compare with these experimental values, confirming the structural assignment. The table below illustrates typical results from GIAO calculations for a related indazole derivative, as specific data for this compound is not available in the literature.

Table 1: Illustrative Comparison of Experimental and GIAO-Calculated 13C NMR Chemical Shifts for a Substituted Indazole Derivative. (Note: This data is representative and not for this compound)

| Atom | Experimental δ (ppm) | Calculated δ (ppm) | Difference (ppm) |

|---|---|---|---|

| C3 | 141.2 | 140.5 | 0.7 |

| C3a | 122.7 | 123.1 | -0.4 |

| C4 | 123.2 | 123.0 | 0.2 |

| C5 | 127.2 | 126.8 | 0.4 |

| C6 | 122.2 | 121.9 | 0.3 |

| C7 | 111.0 | 110.5 | 0.5 |

This interactive table demonstrates the typical accuracy of GIAO calculations in predicting NMR shifts for the indazole ring system.

Frontier Molecular Orbital (FMO) Analysis and Molecular Electrostatic Potentials

Frontier Molecular Orbital (FMO) theory and the analysis of Molecular Electrostatic Potentials (MEP) are fundamental computational tools for understanding a molecule's reactivity and electronic characteristics. nih.govrsc.org FMO analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which act as the primary electron donor and acceptor, respectively. ajchem-a.com The energy gap between the HOMO and LUMO (Egap = ELUMO - EHOMO) is a key indicator of molecular stability; a larger gap generally implies lower chemical reactivity and higher kinetic stability. tandfonline.com

For various indazole derivatives, DFT calculations have been used to determine the HOMO-LUMO energies and map their distributions. rsc.orgnih.gov This analysis helps predict which parts of the molecule are most likely to participate in chemical reactions. For this compound, the electron-donating methyl groups are expected to raise the energy of the HOMO, potentially making the molecule more susceptible to electrophilic attack compared to the unsubstituted parent compound.

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution around a molecule. nih.govrsc.org It maps the electrostatic potential onto the electron density surface, using colors to indicate different potential regions. Typically, red areas signify negative electrostatic potential (electron-rich regions, susceptible to electrophilic attack), while blue areas represent positive potential (electron-poor regions, susceptible to nucleophilic attack). nih.gov Green and yellow areas denote regions of neutral or intermediate potential.

In studies of indazole derivatives, MEP analysis has identified the nitrogen atoms of the pyrazole ring as common sites of negative potential, making them targets for electrophiles and hydrogen bond donors. nih.govrsc.org The aromatic benzene (B151609) ring also shows regions of negative potential above and below the plane, characteristic of π-systems. For this compound, the MEP would visualize the electronic influence of the methyl groups on the indazole core, highlighting how they modulate the reactivity of the ring system.

Table 2: Representative FMO Data for Indazole Derivatives. (Note: This data is illustrative and not for this compound)

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (eV) |

|---|---|---|---|

| Indazole Derivative A | -6.11 | -1.62 | 4.49 |

| Indazole Derivative B | -5.98 | -1.43 | 4.55 |

This interactive table presents typical HOMO-LUMO energy values calculated for different indazole compounds, illustrating how substituents affect electronic properties.

Reaction Mechanisms and Pathways Involving 4,6 Dimethyl 1h Indazole

Nucleophilic and Electrophilic Substitution Patterns at Ring Nitrogen Atoms (N1, N2)

The presence of two nitrogen atoms in the pyrazole (B372694) ring of indazole allows for substitution reactions, particularly alkylation and acylation, at either the N1 or N2 position. The regioselectivity of these reactions is a critical aspect of indazole chemistry, as the biological activity of N-substituted indazoles often depends on the position of the substituent. nih.govnih.gov

The indazole ring exists in two tautomeric forms: the 1H-indazole and the 2H-indazole. beilstein-journals.org The 1H-tautomer is generally the more thermodynamically stable form. beilstein-journals.orgwuxibiology.com Consequently, reactions that are under thermodynamic control tend to favor the N1-substituted product. nih.gov However, a mixture of N1 and N2-substituted products is often obtained, and the ratio can be influenced by several factors, including the reaction conditions (base, solvent, temperature), the nature of the electrophile, and the steric and electronic properties of substituents on the indazole ring. nih.govnih.gov

Alkylation Reactions:

Direct alkylation of 1H-indazoles typically leads to a mixture of N1 and N2 alkylated products. beilstein-journals.orgnih.gov The regioselectivity can be directed by careful choice of reaction conditions.

N1-Selective Alkylation: Conditions that often favor N1 alkylation include the use of sodium hydride (NaH) in tetrahydrofuran (B95107) (THF). nih.gov This combination has been shown to provide high N1 regioselectivity for a variety of substituted indazoles. nih.gov The use of cesium carbonate (Cs₂CO₃) has also been reported to favor N1 substitution, with density functional theory (DFT) calculations suggesting a chelation mechanism involving the cesium cation drives the formation of the N1-substituted product. nih.gov

N2-Selective Alkylation: Conversely, Mitsunobu conditions, which involve reacting the indazole with an alcohol in the presence of diethyl azodicarboxylate (DEAD) and triphenylphosphine (B44618) (TPP), have been shown to selectively produce N2-substituted indazoles in high yields. nih.gov The use of certain acid catalysts can also promote N2 alkylation. wuxibiology.com

The table below summarizes the effect of different reaction conditions on the regioselectivity of indazole alkylation.

| Reagents | Solvent | Product Favored | Reference |

| Alkyl Halide, NaH | THF | N1 | nih.gov |

| Alkyl Tosylate, Cs₂CO₃ | Dioxane | N1 | beilstein-journals.org |

| Alcohol, DEAD, TPP | THF | N2 | nih.gov |

| Methyl Iodide, K₂CO₃ | DMF | Mixture (N1 and N2) | beilstein-journals.orgnih.gov |

Acylation Reactions:

Regioselective N-acylation of indazoles has been observed to primarily yield the N1-substituted isomer. This is often due to the isomerization of the initially formed N2-acylindazole to the more thermodynamically stable N1 regioisomer. nih.govd-nb.info

Aromatic Substitution Reactions on the Benzene (B151609) Moiety

The benzene portion of the 4,6-dimethyl-1H-indazole ring can undergo electrophilic aromatic substitution reactions. The position of substitution is directed by the activating and directing effects of the fused pyrazole ring and the two methyl groups. The pyrazole ring, being electron-rich, generally activates the benzene ring towards electrophilic attack. The methyl groups at positions 4 and 6 are ortho-, para-directing and activating.

Common electrophilic aromatic substitution reactions include halogenation and nitration.

Halogenation: The halogenation of indazoles can be achieved using various reagents. Site-selective halogenation can occur, with the C3 position being a common site for substitution, especially if other positions are blocked. thieme-connect.dechim.it For 2-substituted indazoles, metal-free regioselective halogenation has been reported, allowing for the synthesis of mono- and poly-halogenated products by adjusting reaction conditions. nih.govresearchgate.net Bromination of indazoles can be efficiently carried out using dibromohydantoin under ultrasound-assisted conditions. nih.gov

Nitration: The nitration of aromatic compounds is a well-established method for introducing a nitro group onto the ring system. researchgate.net For indazoles, nitration can occur on the benzene ring. For instance, the nitration of 3-methyl-1H-indazole with a mixture of sulfuric and nitric acid can lead to the formation of 3-methyl-6-nitro-1H-indazole. researchgate.net The position of nitration is influenced by the substituents present on the indazole ring.

Nucleophilic Aromatic Substitution: In cases where the indazole ring is substituted with strongly electron-withdrawing groups, such as nitro groups, it can become susceptible to nucleophilic aromatic substitution. For example, in 4,6-dinitro-1H-indazole, the 4-nitro group can be displaced by various nucleophiles. thieme-connect.de

Cycloaddition and Rearrangement Reactions

Indazoles, as heterocyclic systems, can participate in cycloaddition reactions, although this is a less commonly explored area of their reactivity compared to substitution reactions. The diene character of the fused ring system suggests the potential for Diels-Alder type reactions. researchgate.netwikipedia.org

The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile to form a six-membered ring. wikipedia.orgnih.gov While specific examples involving this compound are not extensively documented in the provided search results, the general reactivity of azole heterocycles in intramolecular Diels-Alder reactions suggests that indazoles could act as the diene component under appropriate conditions, particularly when tethered to a suitable dienophile. researchgate.net

Rearrangement reactions of indazoles are not a prominent feature of their chemistry based on the available information. However, as mentioned earlier, the isomerization of N2-acylindazoles to the more stable N1-isomers can be considered a type of rearrangement. nih.govd-nb.info

Oxidative and Reductive Transformations

The indazole ring system can undergo both oxidative and reductive transformations, often involving substituents on the ring.

Oxidative Transformations: While the direct oxidation of the indazole ring itself is not extensively detailed, functional groups attached to the ring can be oxidized. For example, the aromatization of a hexahydro-1H-indazole to the corresponding 1H-indazole can be achieved using an oxidizing agent like DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone). thieme-connect.de

Reductive Transformations: The reduction of nitro-substituted indazoles is a common and useful transformation. The nitro group can be reduced to an amino group using various reducing agents, such as hydrogen gas with a palladium catalyst or tin(II) chloride. thieme-connect.demdpi.com This reaction is a key step in the synthesis of many biologically active amino-indazole derivatives. mdpi.com Another important reductive pathway is the reductive cyclization of ortho-nitro-ketoximes, which provides a synthetic route to 1H-indazoles. semanticscholar.orgresearchgate.net

The following table provides examples of reductive transformations involving indazole derivatives.

| Starting Material | Reagents | Product | Reference |

| 7-nitro-1H-indazole | H₂, Pd/C | 7-amino-1H-indazole | thieme-connect.de |

| 5-nitro-1H-indazole derivative | Zn, NH₄Cl | 5-amino-1H-indazole derivative | mdpi.com |

| 2-nitroacetophenone oxime | [Cp*Fe(CO)₂]₂, CO | 3-methyl-1H-indazole | semanticscholar.org |

Intermolecular Interactions and Hydrogen Bonding in the Crystalline State and Solution

The solid-state structure and intermolecular interactions of indazole derivatives are crucial for understanding their physical properties and biological activity. X-ray crystallography is a powerful tool for elucidating these features.

A study on the reaction of NH-indazoles with formaldehyde (B43269) in aqueous hydrochloric acid provided crystallographic data for several (1H-indazol-1-yl)methanol derivatives, including those with nitro substituents at various positions. nih.gov These studies reveal the presence of hydrogen bonding networks in the crystalline state. The N-H proton of the indazole ring and the hydroxyl group of the methanol substituent can act as hydrogen bond donors, while the nitrogen atoms of the pyrazole ring and the oxygen atoms of nitro groups can act as hydrogen bond acceptors. nih.govacs.org

In the crystal structure of 3-methyl-1H-indazole, molecules form hydrogen-bonded dimers. researchgate.net In contrast, 3-trifluoromethyl-1H-indazole and 3-trifluoromethyl-4,5,6,7-tetrafluoro-1H-indazole form catemers (chain-like structures) through hydrogen bonding. researchgate.net These different hydrogen bonding motifs highlight how substituents can influence the solid-state packing of indazole derivatives.

In solution, the N-H proton of this compound can participate in hydrogen bonding with solvent molecules or other solute molecules. This interaction can influence its solubility and its reactivity in solution-phase reactions.

4,6 Dimethyl 1h Indazole As a Key Intermediate in Complex Chemical Synthesis

Role in the Construction of Advanced Heterocyclic Systems

While specific research detailing the use of 4,6-dimethyl-1H-indazole in the construction of advanced heterocyclic systems is not extensively documented in publicly available literature, the broader class of indazole derivatives is widely recognized for its importance in synthesizing fused heterocyclic compounds. The indazole core is a common feature in many biologically active molecules, and its derivatives are frequently used as starting materials for creating more complex polycyclic structures.

One of the key applications of indazole derivatives is in multicomponent reactions, where three or more reactants combine in a single step to form a complex product. This approach is highly valued in medicinal chemistry for its efficiency in generating diverse molecular libraries. For instance, 3-aminoindazole derivatives are known to react with various carbonyl compounds and other reagents to form fused pyrimidine rings, leading to the formation of pyrimido[1,2-b]indazoles. These structures are of significant interest due to their potential pharmacological activities.

Although direct examples involving this compound are scarce, it is plausible that this compound, after appropriate functionalization (such as amination at the 3-position), could serve as a precursor to a variety of fused heterocyclic systems. The methyl groups at the 4 and 6 positions would likely influence the electronic properties and steric hindrance of the resulting fused systems, potentially leading to unique biological activities. The development of novel synthetic methodologies that utilize this compound as a building block for complex heterocyclic architectures remains an area ripe for exploration.

Strategies for Further Functionalization of this compound Scaffolds for Diverse Chemical Applications

The functionalization of the indazole scaffold is a well-established area of organic synthesis, with numerous strategies available to introduce a wide range of chemical groups at various positions of the ring system. These modifications are crucial for fine-tuning the biological activity and physicochemical properties of indazole-based compounds. While specific studies on the functionalization of this compound are limited, the general principles of indazole chemistry can be applied to this specific scaffold.

Key functionalization strategies for the indazole ring include:

N-Alkylation and N-Arylation: The nitrogen atoms of the pyrazole (B372694) ring can be readily alkylated or arylated to introduce various substituents. The regioselectivity of these reactions (i.e., whether the substituent attaches to the N1 or N2 position) can often be controlled by the choice of reagents and reaction conditions. This is a critical step in the synthesis of many indazole-containing drugs.

C3-Functionalization: The C3 position of the indazole ring is another common site for modification. Halogenation, particularly iodination or bromination, at this position provides a versatile handle for subsequent cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions allow for the introduction of a wide variety of aryl, vinyl, and alkynyl groups.

Functionalization of the Benzene (B151609) Ring: The existing methyl groups on the benzene ring of this compound can also be chemically modified. For example, benzylic bromination followed by nucleophilic substitution can introduce a range of functionalities. Furthermore, electrophilic aromatic substitution reactions, such as nitration or halogenation, could potentially occur on the benzene ring, with the positions of substitution being directed by the existing methyl groups.

The application of these strategies to the this compound scaffold would allow for the systematic exploration of its chemical space and the generation of a library of novel derivatives for various applications, including medicinal chemistry and materials science.

Industrial Relevance and Scalability of Synthetic Routes for Disubstituted Indazoles

The industrial relevance of disubstituted indazoles is significant, as this structural motif is found in a number of commercially important pharmaceuticals and agrochemicals. Consequently, the development of scalable and cost-effective synthetic routes to these compounds is a major focus of process chemistry research.

Several general methods for the synthesis of disubstituted indazoles have been developed that are amenable to large-scale production. These often involve the cyclization of appropriately substituted anilines or hydrazones. For instance, the reaction of a substituted 2-aminobenzaldehyde or 2-aminoketone with a hydrazine (B178648) derivative is a common and often scalable approach to 1H-indazoles.

Cost and availability of starting materials: The economic viability of a large-scale synthesis is heavily dependent on the price and accessibility of the initial chemical inputs.

Reaction efficiency and yield: High-yielding reactions are crucial for minimizing waste and maximizing product output.

Safety of the process: The use of hazardous reagents or reaction conditions that are difficult to control on a large scale must be avoided.

Purification methods: The ability to purify the final product efficiently and without the need for costly techniques like chromatography is essential for industrial production.

Patents related to the synthesis of disubstituted indazoles often focus on novel cyclization methods or improved conditions for existing reactions that enhance yield, purity, and safety, making them suitable for industrial application. The development of a robust and scalable synthesis for this compound would be a critical step towards its potential commercialization as a key intermediate for various industries.

Future Research Directions and Unexplored Avenues

Development of Novel and Sustainable Synthetic Methodologies for 4,6-Dimethyl-1H-Indazole

Traditional synthetic routes to indazole derivatives often involve multiple steps, harsh reaction conditions, and the use of hazardous reagents. The future of synthesizing this compound lies in the development of more efficient, atom-economical, and environmentally benign methodologies.

Key research directions include:

C-H Activation/Functionalization: A paramount goal is to devise synthetic strategies that directly utilize C-H bonds. Rhodium and copper-catalyzed C-H activation and subsequent C-N/N-N coupling represent a powerful, redox-neutral approach to forming the indazole core. nih.gov Adapting these methods could allow for the direct synthesis of this compound from simpler, readily available precursors like appropriately substituted imidate esters or NH imines, avoiding pre-functionalization steps. nih.gov

Metal-Free Catalysis: Moving away from transition metals is a key aspect of sustainable chemistry. PIFA-mediated [bis-(trifluoroacetoxy)iodo]benzene or iodine-promoted direct aryl C-H amination of hydrazones are promising metal-free alternatives that have been successful for other indazoles and could be optimized for the synthesis of the target molecule. nih.gov

One-Pot and Tandem Reactions: Designing multi-component reactions or tandem processes where sequential transformations occur in a single reaction vessel significantly improves efficiency. A copper-catalyzed tandem reaction involving an Ullmann-type coupling followed by N-N bond formation is a powerful strategy to build the indazole skeleton in one pot. researchgate.net Another approach involves the one-pot reaction of 2-aminophenones with hydroxylamine (B1172632) derivatives, which offers operational simplicity and mild conditions. organic-chemistry.org

Microwave-Assisted Synthesis: The application of microwave irradiation can dramatically reduce reaction times and improve yields. A one-pot, two-step microwave-assisted procedure has been developed for 1-aryl-1H-indazoles, involving the rapid formation of arylhydrazones followed by a copper-catalyzed cyclization. researchgate.net This high-throughput approach could be tailored for the rapid synthesis of this compound and its derivatives.

| Methodology | Key Features | Potential Precursors for this compound | Sustainability Aspect |

|---|---|---|---|

| C-H Activation | Direct functionalization of C-H bonds, high atom economy. nih.gov | Dimethyl-substituted anilines or related compounds. | Reduces pre-functionalization steps and waste. |

| Metal-Free Catalysis | Avoids use of potentially toxic and expensive heavy metals. nih.gov | Substituted arylhydrazones. | Improves environmental profile of the synthesis. |

| One-Pot Reactions | Multiple steps in a single vessel, reduced purification. researchgate.netorganic-chemistry.org | 2-Amino-3,5-dimethylacetophenone and hydroxylamine derivatives. | Saves time, solvents, and energy. |

| Microwave-Assisted Synthesis | Rapid heating, shorter reaction times, often higher yields. researchgate.net | 2-Halo-3,5-dimethylbenzaldehydes and hydrazines. | Energy efficiency and faster process times. |

Advanced Computational Modeling for Structure-Reactivity Relationships

Computational chemistry provides powerful tools to predict and understand the behavior of molecules, thereby guiding experimental work. For this compound, advanced computational modeling can illuminate its intrinsic properties and predict the outcomes of chemical modifications.

Future research in this area should focus on:

Density Functional Theory (DFT) Calculations: DFT methods can be employed to model the electronic structure of this compound. This allows for the calculation of key properties such as molecular electrostatic potential (MEP), which identifies electron-rich and electron-poor regions susceptible to electrophilic and nucleophilic attack, respectively. nih.gov Furthermore, analysis of frontier molecular orbitals (HOMO-LUMO) can provide insights into the molecule's reactivity and its behavior in charge-transfer interactions. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Studies: For derivatives of this compound, 3D-QSAR modeling can establish a mathematical correlation between the three-dimensional structural features of the molecules and their biological activity. nih.govej-chem.org By generating steric and electrostatic contour maps, QSAR can guide the design of new analogues with enhanced potency by indicating where bulky, electron-donating, or electron-withdrawing groups should be placed. nih.gov

Molecular Dynamics (MD) Simulations: If this compound derivatives are investigated as potential inhibitors of biological targets like enzymes, MD simulations can provide a dynamic view of their binding. researchgate.net These simulations can assess the stability of the ligand-protein complex over time, revealing key interactions and conformational changes that are crucial for binding affinity. nih.govresearchgate.net

Tautomerism and Stability Analysis: The indazole ring exists in two principal tautomeric forms, 1H and 2H. nih.govresearchgate.net While the 1H-tautomer is generally more stable, computational calculations can precisely quantify the energy difference between the tautomers of this compound in various environments (gas phase, different solvents). jmchemsci.com This is crucial for understanding its reactivity, as the less stable tautomer might participate in certain reaction pathways.

| Computational Method | Predicted Property | Application in Future Research |

|---|---|---|

| Density Functional Theory (DFT) | Electronic structure, HOMO-LUMO gap, Molecular Electrostatic Potential (MEP). nih.gov | Predicting sites of reactivity for derivatization. |

| 3D-QSAR | Correlation between structure and biological activity. nih.gov | Designing new derivatives with improved therapeutic potential. |

| Molecular Dynamics (MD) | Ligand-protein binding stability and interactions. researchgate.net | Validating binding modes and guiding optimization of enzyme inhibitors. |

| Quantum Chemical Calculations | Relative stability of 1H and 2H tautomers. jmchemsci.com | Understanding reaction mechanisms and equilibrium processes. |

Exploration of New Chemical Reactivity and Derivatization Patterns

A thorough exploration of the chemical reactivity of this compound is essential for creating novel derivatives with unique properties. While the general reactivity of the indazole ring is known, the specific influence of the 4- and 6-methyl groups on regioselectivity and reaction outcomes is a key area for future study.

Unexplored avenues for derivatization include:

N1 and N2-Alkylation and Arylation: The nitrogen atoms of the pyrazole (B372694) ring are primary sites for functionalization. While N1-substitution is common, selective N2-alkylation or arylation of this compound remains an area for development. Exploring conditions that favor the formation of the thermodynamically less stable but potentially valuable N2-isomers is a significant research goal.

C3-Position Functionalization: The C3 position of the indazole ring is another key site for modification. Future work could explore a wider range of cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) at this position after selective halogenation or metallation, introducing diverse aryl, alkynyl, or amino substituents.

Regioselective C-H Functionalization of the Benzene (B151609) Ring: Beyond the pyrazole moiety, the benzene ring offers positions for further substitution. Developing methods for the regioselective C-H functionalization at the C5 or C7 positions, directed by the existing methyl groups or the pyrazole nitrogens, would provide access to novel polysubstituted indazoles that are otherwise difficult to synthesize.